(2E)-2-Cyano-N-cyclohexyl-3-[4-oxo-2-(1-piperidinyl)-4H-pyrido[1,2-A]pyrimidin-3-YL]-2-propenamide
Description
The compound (2E)-2-Cyano-N-cyclohexyl-3-[4-oxo-2-(1-piperidinyl)-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-propenamide features a pyrido[1,2-a]pyrimidin-4-one core substituted with a piperidinyl group at position 2 and a cyclohexylamide moiety at the propenamide side chain. Structural elucidation of such compounds often relies on X-ray crystallography, with programs like SHELX historically pivotal in small-molecule refinement .
Properties
CAS No. |
477734-61-5 |
|---|---|
Molecular Formula |
C23H27N5O2 |
Molecular Weight |
405.5 g/mol |
IUPAC Name |
(E)-2-cyano-N-cyclohexyl-3-(4-oxo-2-piperidin-1-ylpyrido[1,2-a]pyrimidin-3-yl)prop-2-enamide |
InChI |
InChI=1S/C23H27N5O2/c24-16-17(22(29)25-18-9-3-1-4-10-18)15-19-21(27-12-6-2-7-13-27)26-20-11-5-8-14-28(20)23(19)30/h5,8,11,14-15,18H,1-4,6-7,9-10,12-13H2,(H,25,29)/b17-15+ |
InChI Key |
RMRPVEDXXWHMNC-BMRADRMJSA-N |
Isomeric SMILES |
C1CCC(CC1)NC(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCCCC4)/C#N |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCCCC4)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Modifications and Functional Groups
The target compound shares a pyrido[1,2-a]pyrimidinone scaffold with analogs but differs in substituents, which critically influence physicochemical and biological properties. Key comparisons include:
Substituent Analysis
Position 2 (Pyrimidinone Ring): Target Compound: 1-Piperidinyl group. Analog 1 (): 2-Phenoxy group . Analog 2 (): 2-(2-Methoxyphenoxy) group .
Propenamide Side Chain: Target Compound: N-Cyclohexylamide. Analog 1: N-(4-Methylphenyl)amide . Analog 2: N-(4-Methoxyphenyl)amide . Impact: Cyclohexylamide may improve membrane permeability due to its non-planar structure, while aryl amides (e.g., methylphenyl or methoxyphenyl) could enhance target affinity via aromatic interactions.
Physicochemical Properties
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